6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS number
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS number
An In-Depth Technical Guide to 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Core Scaffold for Modern Drug Discovery
Introduction: The landscape of modern medicinal chemistry is defined by the strategic use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a wide range of biological targets. Among these, the pyrazolopyridine core, a fused bicyclic heterocycle, has emerged as a cornerstone in the development of targeted therapies. This guide focuses on a key derivative, 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine , a compound whose specific substitution pattern makes it an exceptionally valuable starting material for synthesizing potent and selective inhibitors for critical disease targets, particularly in oncology and immunotherapy.
The strategic placement of a bromine atom at the 6-position provides a versatile chemical handle for introducing molecular complexity via cross-coupling reactions.[1] Simultaneously, the N1-methylation of the pyrazole ring locks the tautomeric form, providing a consistent structural element for molecular modeling and predictable target engagement. This guide, intended for researchers, medicinal chemists, and drug development scientists, will provide an in-depth exploration of this compound's properties, a robust synthesis protocol, its pivotal role in the development of next-generation cancer immunotherapies, and essential safety considerations.
Part 1: Physicochemical Properties and Identification
The unique identity and characteristics of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine are fundamental to its application. The table below summarizes its key identifiers and computed properties.
| Property | Value |
| CAS Number | 1150617-56-3 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine |
| SMILES | CN1C2=C(C=N1)N=CC(=C2)Br |
| InChI Key | LTMUVAQITSJBGQ-UHFFFAOYSA-N |
Part 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is typically achieved through the N-methylation of its precursor, 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1). The following protocol is a robust method based on established principles of heterocyclic chemistry.
Experimental Protocol: N-Methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine
Objective: To regioselectively add a methyl group to the N1 position of the pyrazole ring.
Materials and Reagents:
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6-bromo-1H-pyrazolo[4,3-b]pyridine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq).
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Solvent Addition: Add anhydrous THF (or DMF) to the flask to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.
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Causality Explanation: Sodium hydride is a strong, non-nucleophilic base. It is used to deprotonate the acidic N-H of the pyrazole ring, forming a sodium salt. This step is critical as it generates the nucleophilic pyrazolide anion, which will subsequently attack the methylating agent. Performing this at 0 °C controls the exothermic reaction and prevents potential side reactions.
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Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation. The reaction may become a thicker suspension.
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Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
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Causality Explanation: Methyl iodide is a potent electrophile and the classic Sₙ2 methylating agent. The pyrazolide anion attacks the electron-deficient methyl carbon, displacing the iodide leaving group to form the N-C bond. Adding it dropwise at 0°C helps manage the exothermicity of the reaction.
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Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup and Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Causality Explanation: The water wash removes inorganic salts (like NaI and excess NH₄Cl), while the brine wash helps to remove residual water from the organic layer, improving drying efficiency.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine.
Role as a Scaffold: The 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold serves as the starting point. The bromine atom is a key functional group for derivatization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the precise installation of various aryl or heteroaryl groups, which are crucial for occupying the hydrophobic binding pocket at the PD-L1 dimer interface and achieving high inhibitory potency.
Focus Area 2: Kinase Inhibitors
The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in the design of kinase inhibitors. [1]The nitrogen atoms in the bicyclic system can form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme's ATP-binding site. By anchoring the molecule in this region, derivatives of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine can serve as a foundation for potent and selective inhibitors of various kinases implicated in cancer.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is not widely available, data for the parent compound, 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1), provides a reliable proxy for handling precautions.
| Hazard Information (for CAS 1150617-54-1) | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed. [2] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Handling Recommendations:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and efficient route to high-value therapeutic candidates. Its pre-installed bromine handle and fixed N-methyl group offer medicinal chemists a reliable and versatile platform for structure-based drug design. As demonstrated by its successful application in the development of potent small-molecule PD-1/PD-L1 inhibitors, this scaffold is poised to play a continuing and significant role in the advancement of targeted therapies for cancer and other debilitating diseases. This guide provides the foundational knowledge for researchers to safely and effectively leverage this powerful tool in their drug discovery programs.
References
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Creative Diagnostics. (n.d.). PD-1/PD-L1 Signaling Pathway. Retrieved from [Link]
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Lv, H., et al. (2021). A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer, 12(13), 3977–3986. [Link]
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ResearchGate. (n.d.). The signaling pathway of PD-1 PD-L1. Retrieved from [Link]
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Cuff, K., et al. (2020). The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology. MDPI. [Link]
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Xu, Z., & Du, W. (2023). PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape. Scientific Research Publishing. [Link]
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Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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Antipin, R., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]
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MySkinRecipes. (n.d.). 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link]
